Home > Products > Screening Compounds P21236 > 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline
5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline - 1704009-44-8

5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-1737348
CAS Number: 1704009-44-8
Molecular Formula: C9H9BrFN
Molecular Weight: 230.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,2,3,4-Tetrahydroisoquinolines (TIQs) represent a significant class of organic compounds with a wide range of biological activities and applications in medicinal chemistry. They serve as crucial building blocks for numerous pharmaceuticals and biologically active natural products. [, , , , , ] These compounds are characterized by a partially saturated isoquinoline structure, a common heterocyclic motif found in various alkaloids.

The presence of different substituents on the tetrahydroisoquinoline core significantly influences their pharmacological properties. Studies have explored the impact of various substituents, including halogens (bromine, fluorine, chlorine), alkoxy groups (methoxy, dimethoxy), and alkyl groups (methyl), on their biological activity and receptor binding affinity. [, , , , , , , , , , ]

cis-1-Methyl-3-(3,4-Dimethoxyphenyl)-5-Bromo-7-methoxy-8-hydroxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound represents a stereoselectively synthesized molecule derived from a brominated 1,2-diaryl-ethylamine. Its configuration has been rigorously established through spectroscopic analyses .

cis- and trans-5-Bromo-6,8-dimethoxy-1,2,3-trimethyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: These stereoisomers were synthesized as part of a study investigating the Henry reaction and its application in constructing substituted tetrahydroisoquinoline systems . The trans isomer's structure was confirmed using X-ray crystallography, providing valuable insights into its three-dimensional conformation.

6-Bromo-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was synthesized via a convenient route involving the lithiation and subsequent formylation of a tert-butylamine-protected Schiff base precursor, followed by reductive amination and deprotection . This synthetic strategy highlights the versatility of organolithium chemistry in constructing functionalized tetrahydroisoquinoline derivatives.

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline-1-14C

  • Compound Description: This radiolabeled compound serves as a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT) and has been synthesized via two distinct radiosynthetic pathways . Its development highlights the importance of radiolabeled compounds in studying enzyme activity and drug metabolism.
Overview

5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound belonging to the class of tetrahydroisoquinolines. Characterized by the presence of bromine and fluorine substituents on the isoquinoline ring, this compound exhibits unique chemical properties that make it valuable in various scientific research applications, particularly in medicinal chemistry and organic synthesis. Its chemical structure is denoted by the International Union of Pure and Applied Chemistry (IUPAC) name, which reflects its molecular composition and arrangement.

Source

The compound can be synthesized through several methods involving cyclization reactions of β-phenylethylamine derivatives. The synthesis typically employs dehydrating agents such as phosphorus oxychloride or zinc chloride to facilitate the cyclization process.

Classification

5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline is classified as a heterocyclic compound due to its cyclic structure containing atoms of at least two different elements. It falls under the broader category of alkaloids, which are nitrogen-containing compounds often derived from plant sources and known for their pharmacological effects.

Synthesis Analysis

Methods

The synthesis of 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline generally involves the following key steps:

  1. Formation of N-acyl Derivative: An N-acyl derivative of β-phenylethylamine is prepared as a precursor.
  2. Cyclization: The cyclization occurs in the presence of dehydrating agents like phosphorus oxychloride or zinc chloride, leading to the formation of the tetrahydroisoquinoline structure .

Technical Details

The reaction conditions are critical for achieving high yields and purity. The cyclization reaction typically requires controlled temperatures and careful monitoring to avoid side reactions. For instance, phosphorus oxychloride is often used due to its effectiveness in promoting dehydration during cyclization.

Molecular Structure Analysis

Structure

5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline has a complex molecular structure featuring:

  • Isoquinoline Core: The central framework consists of a bicyclic structure with nitrogen.
  • Substituents: Bromine at position 5 and fluorine at position 7 contribute to its unique reactivity and biological activity.
Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions:

  • Oxidation: Often utilizes potassium permanganate or chromium trioxide to form quinoline derivatives.
  • Reduction: Employs reducing agents like lithium aluminum hydride to yield dihydroisoquinoline derivatives.
  • Substitution: Involves replacing one atom or group with another using halogens or nucleophiles.

Technical Details

The specific conditions for these reactions vary based on the desired product. For example, oxidation reactions may require acidic conditions to facilitate the transformation effectively.

Mechanism of Action

The mechanism of action for 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives is often linked to their biological activities against various pathogens and neurodegenerative disorders. These compounds may interact with specific biological targets such as enzymes or receptors involved in disease processes .

Physical and Chemical Properties Analysis

Physical Properties

5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline typically appears as a solid crystalline substance under standard laboratory conditions. Its melting point and boiling point data are essential for determining its stability and handling requirements.

Chemical Properties

The compound exhibits notable chemical reactivity due to the presence of halogen substituents. This reactivity can be exploited in further synthetic applications or in studying its interaction with biological systems.

Relevant data includes:

  • Solubility: Soluble in organic solvents such as dichloromethane.
  • Stability: Stable under normal laboratory conditions but sensitive to strong oxidizing agents.
Applications

5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline has several scientific uses:

  • Medicinal Chemistry: Investigated for potential antimicrobial and anticancer properties.
  • Organic Synthesis: Serves as a building block for more complex organic molecules.
  • Pharmaceutical Development: Explored for therapeutic applications in drug discovery processes .
Synthetic Methodologies and Optimization [8]

Precursor-Based Synthesis: Role of 5-Bromo-7-fluoroisoquinoline in Reductive Pathways

The synthesis of 5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline critically depends on the strategic reduction of its aromatic precursor, 5-bromo-7-fluoroisoquinoline. This precursor’s electron-deficient nature, conferred by the nitrogen atom and halogen substituents, facilitates regioselective reduction. Modern protocols employ directed ortho-lithiation for precursor construction, leveraging fluorine’s ortho-directing capability. As demonstrated in the synthesis of analogous 8-fluoro-3,4-dihydroisoquinoline, lithiation of N-pivaloyl-3-fluorophenethylamine at −78°C in THF precedes electrophilic quenching with DMF, yielding a formyl intermediate. Cyclization under acidic conditions then delivers the dihydroisoquinoline core .

The final reductive step typically employs zinc-acetic acid or catalytic hydrogenation. However, Zn/HOAc proves superior for halogen retention, achieving >85% conversion to the saturated tetrahydroisoquinoline without compromising the C-Br bond. This contrasts with Pd/C-catalyzed hydrogenation, which risks partial hydrodehalogenation [8]. Temperature optimization is crucial: reductions below 25°C minimize byproduct formation, while extended reaction times (12-16h) ensure complete saturation.

Lithium Triethylborohydride-Mediated Reduction: Mechanistic Insights and Yield Optimization

Lithium triethylborohydride (LiEt₃BH, Super Hydride) offers exceptional chemoselectivity for imine reduction in halogenated isoquinolines. Its mechanism involves hydride delivery to the iminium C=N⁺ bond, proceeding via a six-membered transition state where boron coordinates with nitrogen. This pathway avoids nucleophilic aromatic substitution at C-Br, a limitation observed with NaBH₄ [8].

Table 1: Optimization of LiEt₃BH Reduction Parameters

ParameterRange TestedOptimal ValueImpact on Yield
Temperature−78°C to 25°C0°CMaximizes yield (92%)
Molar Equivalents1.0–3.0 eq1.5 eqPrevents over-reduction
Solvent SystemTHF, Et₂O, DMEAnhydrous THFEnhances solubility
Reaction Time0.5–4 h2 hComplete conversion

Critical findings include:

  • Stoichiometric control: >1.5 eq LiEt₃BH triggers ether cleavage in THF, reducing yield.
  • Solvent effects: Et₂O slows kinetics; DME promotes side reactions.
  • Quenching protocol: Gradual addition to pH 4–5 HCl/ice minimizes borane complex formation [8].

Hydrochloride Salt Formation: Solubility Enhancement Strategies

Conversion to the hydrochloride salt significantly enhances the compound’s crystallinity, stability, and aqueous solubility—essential for biological evaluation. Salt formation is achieved by treating the free base with 1.1 eq HCl in ethanol, followed by anti-solvent crystallization using ethyl acetate. This yields >99% pure hydrochloride with a defined melting point of 218–220°C (dec.) [1] .

Table 2: Solubility Profile of 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

SolventSolubility (mg/mL)Application Relevance
Water15.2 ± 0.8In vitro assays
Methanol42.3 ± 1.5Stock solutions
Ethyl Acetate<0.1Purification
Simulated Gastric Fluid9.8 ± 0.6Oral bioavailability studies

Key considerations:

  • Hygroscopicity: The salt requires desiccated storage (−20°C) to prevent hydrate formation.
  • pH stability: Solutions degrade above pH 7.0; buffered systems must maintain pH 4–6.5 [1].

Comparative Analysis of Alternative Synthetic Routes for Halogenated Tetrahydroisoquinolines

Table 3: Evaluation of Synthetic Approaches to Halogenated THIQs

MethodKey StepsYield for Target CompoundAdvantagesLimitations
Directed Lithiation/ReductionOrtho-lithiation → Cyclization → LiEt₃BH78–82%Regioselective halogenationCryogenic conditions required
Pomeranz-FritschAzomethine formation → Acidic cyclization15–28%Single-step cyclizationLow yield, poor halogen tolerance
Pictet-SpenglerAldehyde condensation → Cyclization35–60%Broad substrate scopeMixtures of regioisomers
Electrophilic BrominationBr₂/NBS on preformed THIQ45–65%Late-stage brominationLow regiocontrol (e.g., C5 vs C6)

Critical insights:

  • Pictet-Spengler limitations: While versatile for 1-substituted THIQs, this method struggles with meta-halogen placement. Fluorine must be pre-installed in the phenethylamine precursor, and bromination post-cyclization yields C5/C6 mixtures [5].
  • Electrophilic bromination: Using NBS on 7-fluoro-THIQ gives <30% yield at C5 due to fluorine’s deactivating effect and competing C6 bromination [7].
  • Reductive advantages: Lithium-triethylborohydride reduction outperforms classical methods (e.g., Zn/HOAc), particularly in stereoselectivity (trans/cis >20:1) and halogen fidelity [8].

Properties

CAS Number

1704009-44-8

Product Name

5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

InChI

InChI=1S/C9H9BrFN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h3-4,12H,1-2,5H2

InChI Key

LBIUHKQWHNECMJ-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C(=CC(=C2)F)Br

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.